molecular formula C19H28O6 B14186137 Pentanedioic acid, 3,3-bis(1-oxo-4-penten-1-yl)-, 1,5-diethyl ester CAS No. 918544-91-9

Pentanedioic acid, 3,3-bis(1-oxo-4-penten-1-yl)-, 1,5-diethyl ester

Cat. No.: B14186137
CAS No.: 918544-91-9
M. Wt: 352.4 g/mol
InChI Key: NVHHTDJROYXCHP-UHFFFAOYSA-N
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Description

Pentanedioic acid, 3,3-bis(1-oxo-4-penten-1-yl)-, 1,5-diethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanedioic acid, 3,3-bis(1-oxo-4-penten-1-yl)-, 1,5-diethyl ester typically involves multi-step organic reactions. Common synthetic routes may include:

    Esterification: The reaction of pentanedioic acid with ethanol in the presence of an acid catalyst to form the diethyl ester.

    Aldol Condensation: The formation of the 3,3-bis(1-oxo-4-penten-1-yl) moiety through aldol condensation reactions involving appropriate aldehydes and ketones.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale esterification and condensation reactions, optimized for yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid, 3,3-bis(1-oxo-4-penten-1-yl)-, 1,5-diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for esterification and condensation reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various ester derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which Pentanedioic acid, 3,3-bis(1-oxo-4-penten-1-yl)-, 1,5-diethyl ester exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of multiple functional groups, which can participate in various reaction pathways. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pentanedioic acid, diethyl ester: A simpler ester derivative of pentanedioic acid.

    3,3-bis(1-oxo-4-penten-1-yl)pentanedioic acid: A similar compound without the ester groups.

Properties

CAS No.

918544-91-9

Molecular Formula

C19H28O6

Molecular Weight

352.4 g/mol

IUPAC Name

diethyl 3,3-di(pent-4-enoyl)pentanedioate

InChI

InChI=1S/C19H28O6/c1-5-9-11-15(20)19(13-17(22)24-7-3,14-18(23)25-8-4)16(21)12-10-6-2/h5-6H,1-2,7-14H2,3-4H3

InChI Key

NVHHTDJROYXCHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)(C(=O)CCC=C)C(=O)CCC=C

Origin of Product

United States

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